molecular formula C20H21N3O3 B15119181 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15119181
M. Wt: 351.4 g/mol
InChI Key: ZBEODFKOSZDBOD-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both tetrahydroisoquinoline and quinazolinone moieties, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrogen atoms.

    Mannich Reaction: As mentioned earlier, the Mannich reaction is a key step in its synthesis.

Common reagents and conditions used in these reactions include organic solvents like ethanol or isopropanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, which can lead to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Quercetin derivatives
  • Benzofuran derivatives

Compared to these compounds, 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one exhibits unique structural features that contribute to its distinct biological activities .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-methylquinazolin-4-one

InChI

InChI=1S/C20H21N3O3/c1-22-19(24)15-6-4-5-7-16(15)21-20(22)23-9-8-13-10-17(25-2)18(26-3)11-14(13)12-23/h4-7,10-11H,8-9,12H2,1-3H3

InChI Key

ZBEODFKOSZDBOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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